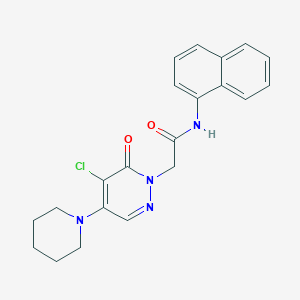![molecular formula C24H19ClN2O2 B5501477 2-[2-(2-chlorophenyl)vinyl]-3-(4-ethoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5501477.png)
2-[2-(2-chlorophenyl)vinyl]-3-(4-ethoxyphenyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2-chlorophenyl)vinyl]-3-(4-ethoxyphenyl)-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C24H19ClN2O2 and its molecular weight is 402.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.1135055 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Optoelectronic Material Development
Quinazolines, including derivatives like 2-[2-(2-chlorophenyl)vinyl]-3-(4-ethoxyphenyl)-4(3H)-quinazolinone, have been extensively studied for their potential in optoelectronic applications. The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems has been identified as highly valuable for creating novel optoelectronic materials. These compounds have shown promise in the development of luminescent materials, photoelectric conversion elements, and image sensors due to their electroluminescent properties. Specifically, derivatives with π-extended conjugated systems exhibit significant importance in fabricating organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The ability of arylvinylsubstituted quinazolines to act as potential structures for nonlinear optical materials and colorimetric pH sensors further underscores their versatility in scientific research applications (Lipunova et al., 2018).
Medicinal Chemistry and Anticancer Properties
Quinazoline derivatives are noted for their broad spectrum of biological activities, including anticancer properties. The stability of the quinazoline nucleus has led researchers to introduce various bioactive moieties to this nucleus, creating new potential medicinal agents. In the context of colorectal cancer, quinazoline compounds have been synthesized with amino groups or substituted amino groups on the benzene and/or pyrimidine rings, resulting in novel analogues with anticancer properties. These derivatives have shown the ability to inhibit the growth of cancer cells by modulating the expression of genes and proteins involved in cancer progression, such as receptor tyrosine kinases and apoptotic proteins, highlighting their therapeutic potential in cancer treatment (Moorthy et al., 2023).
Corrosion Inhibition
Quinoline derivatives, related to quinazolines, have been recognized for their anticorrosive properties. These compounds effectively adsorb on metallic surfaces and form highly stable chelating complexes through coordination bonding. Their effectiveness against metallic corrosion is attributed to high electron density and the presence of polar substituents, which can significantly enhance the protection of metals in various industrial applications. This property underlines the importance of quinazoline and its derivatives in the development of new materials and coatings designed to prevent corrosion, thereby extending the lifespan of metal structures and components (Verma et al., 2020).
特性
IUPAC Name |
2-[(E)-2-(2-chlorophenyl)ethenyl]-3-(4-ethoxyphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c1-2-29-19-14-12-18(13-15-19)27-23(16-11-17-7-3-5-9-21(17)25)26-22-10-6-4-8-20(22)24(27)28/h3-16H,2H2,1H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJWZDHEKBIBNV-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5501408.png)


![(3R*,3aR*,7aR*)-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5501438.png)

![3,4-DIMETHOXY-N~1~-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-1-BENZENESULFONAMIDE](/img/structure/B5501443.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B5501447.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea](/img/structure/B5501470.png)

![4-{[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]methyl}benzonitrile](/img/structure/B5501495.png)
![3-[3-(3-chlorophenyl)-4-[(Z)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid](/img/structure/B5501498.png)
